molecular formula C20H17N3O4S B5328658 N'-(benzenesulfonyl)-N-methyl-N-(4-nitrophenyl)benzenecarboximidamide

N'-(benzenesulfonyl)-N-methyl-N-(4-nitrophenyl)benzenecarboximidamide

Cat. No.: B5328658
M. Wt: 395.4 g/mol
InChI Key: KAWVOIZPMBFDAN-MRCUWXFGSA-N
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Description

N’-(benzenesulfonyl)-N-methyl-N-(4-nitrophenyl)benzenecarboximidamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a methyl group, and a 4-nitrophenyl group attached to a benzenecarboximidamide core. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(benzenesulfonyl)-N-methyl-N-(4-nitrophenyl)benzenecarboximidamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N’-(benzenesulfonyl)-N-methyl-N-(4-nitrophenyl)benzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

    Reduction: Formation of N’-(benzenesulfonyl)-N-methyl-N-(4-aminophenyl)benzenecarboximidamide.

    Substitution: Formation of various substituted benzenecarboximidamides depending on the nucleophile used.

    Oxidation: Formation of N’-(benzenesulfonyl)-N-carboxy-N-(4-nitrophenyl)benzenecarboximidamide.

Mechanism of Action

The mechanism of action of N’-(benzenesulfonyl)-N-methyl-N-(4-nitrophenyl)benzenecarboximidamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit human neutrophil elastase, an enzyme involved in inflammatory processes . The compound binds to the active site of the enzyme, preventing its catalytic activity and thereby reducing inflammation. This interaction is mediated by the formation of a covalent acyl-enzyme complex, which is stabilized by hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

N’-(benzenesulfonyl)-N-methyl-N-(4-nitrophenyl)benzenecarboximidamide can be compared with other benzenesulfonyl derivatives:

The unique combination of functional groups in N’-(benzenesulfonyl)-N-methyl-N-(4-nitrophenyl)benzenecarboximidamide imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-(benzenesulfonyl)-N-methyl-N-(4-nitrophenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-22(17-12-14-18(15-13-17)23(24)25)20(16-8-4-2-5-9-16)21-28(26,27)19-10-6-3-7-11-19/h2-15H,1H3/b21-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWVOIZPMBFDAN-MRCUWXFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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